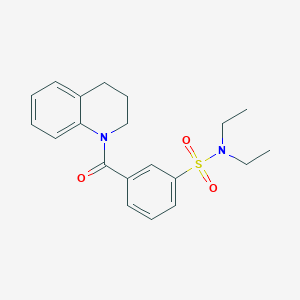
1-Pentylquinolinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentylquinolinium is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a quaternary ammonium salt that is used as an ionic liquid and a catalyst in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
1-Pentylquinolinium has various scientific research applications, including its use as an ionic liquid, a catalyst, and a reagent in chemical reactions. It has been used in the synthesis of various organic compounds, including benzimidazoles, pyrazoles, and pyridines. It has also been used as a phase-transfer catalyst in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 1-Pentylquinolinium is not fully understood. However, studies have shown that it acts as a Lewis acid, which can activate various substrates in chemical reactions. It has also been shown to act as a phase-transfer catalyst, facilitating the transfer of reactants from one phase to another.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-Pentylquinolinium. However, studies have shown that it is relatively non-toxic and has low environmental impact, making it a suitable candidate for various applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Pentylquinolinium in lab experiments include its high yield during synthesis, low toxicity, and low environmental impact. However, its limitations include its limited solubility in water and its relatively high cost compared to other catalysts.
Zukünftige Richtungen
There are various future directions for 1-Pentylquinolinium, including its use in the synthesis of new organic compounds and its potential applications in the field of green chemistry. It may also be used as a catalyst in the production of biofuels and other renewable energy sources. Further research is needed to fully understand its mechanism of action and to identify new applications for this compound.
Conclusion:
In conclusion, 1-Pentylquinolinium is a promising compound with various scientific research applications. Its synthesis method is cost-effective, and it has low toxicity and environmental impact. Further research is needed to fully understand its mechanism of action and to identify new applications for this compound.
Synthesemethoden
The synthesis of 1-Pentylquinolinium involves the reaction of quinoline with pentylbromide in the presence of a base such as sodium hydroxide. The resulting product is then treated with a strong acid such as hydrochloric acid to obtain the final product. The yield of the synthesis process is typically high, making it a cost-effective method for producing 1-Pentylquinolinium.
Eigenschaften
Produktname |
1-Pentylquinolinium |
|---|---|
Molekularformel |
C14H18N+ |
Molekulargewicht |
200.3 g/mol |
IUPAC-Name |
1-pentylquinolin-1-ium |
InChI |
InChI=1S/C14H18N/c1-2-3-6-11-15-12-7-9-13-8-4-5-10-14(13)15/h4-5,7-10,12H,2-3,6,11H2,1H3/q+1 |
InChI-Schlüssel |
PJECZBJZHZTIEA-UHFFFAOYSA-N |
SMILES |
CCCCC[N+]1=CC=CC2=CC=CC=C21 |
Kanonische SMILES |
CCCCC[N+]1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Phenylpyrido[1,2-a]pyrimidin-5-ium](/img/structure/B262361.png)
![2-[4-(1H-inden-2-yl)-1-piperazinyl]ethanol](/img/structure/B262363.png)
![3-[(4-Chlorophenyl)sulfanyl]-3-{4-nitrophenyl}-1-phenyl-1-propanone](/img/structure/B262364.png)



![6',7'-Dimethoxy-1'-(methylsulfanyl)-3',4'-dihydrospiro[cyclopentane-2,3'-isoquinoline]](/img/structure/B262377.png)
![1-[(5,5-Dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B262379.png)

![2-({2-[(4-isopropylbenzyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B262382.png)
![N-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-chlorophenyl]acetamide](/img/structure/B262385.png)
![4-tert-butyl-N-{2-[(2-{4-nitroanilino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B262386.png)

